- De novo synthesis of conjugates, World Intellectual Property Organization, , ,
Cas no 94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone)

94697-68-4 structure
Nome del prodotto:5,6-O-Isopropylidene-L-gulono-1,4-lactone
Numero CAS:94697-68-4
MF:C9H14O6
MW:218.203863620758
MDL:MFCD00077804
CID:798717
PubChem ID:57651686
5,6-O-Isopropylidene-L-gulono-1,4-lactone Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Gulonic acid,5,6-O-(1-methylethylidene)-, g-lactone
- 5,6-O-Isopropylidene-L-gulono-1,4-lactone
- (4S,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one
- 5,6-O-ISOPROPYLIDENE-L-GULONIC ACID GAMMA-LACTONE
- L-5,6-isopropylidene-gulono-1,4-lactone
- 5,6-Isopropylidene-L-gulonic acid γ-lactone
- L
- (3S,4R,5S)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one
- (3S,4R,5S)-5-[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]-3,4-DIHYDROXYOXOLAN-2-ONE
- 5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone
- JNTPPVKRHGNFKM-BNHYGAARSA-N
- 5,6-O-Isopropylidene-L-gluconic acid 1,4-lactone
- CS-0119989
- 5,6-isopropylidene-l-gulonic acid gamma-lactone
- DTXSID20662043
- 5,6-O-Isopropylidene-L-gulonic acid gamma-lactone, >=99.0% (sum of enantiomers, TLC)
- MFCD00077804
- SCHEMBL1738813
- AKOS007930486
- 94697-68-4
-
- MDL: MFCD00077804
- Inchi: 1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1
- Chiave InChI: JNTPPVKRHGNFKM-BNHYGAARSA-N
- Sorrisi: O[C@@H]1[C@H](O)C(=O)O[C@@H]1[C@H]1OC(C)(C)OC1
Proprietà calcolate
- Massa esatta: 218.07900
- Massa monoisotopica: 218.07903816g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 276
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1
- Superficie polare topologica: 85.2Ų
Proprietà sperimentali
- Punto di fusione: 166-170 °C
- Solubilità: Methanol (Slightly), Water (Slightly)
- PSA: 85.22000
- LogP: -1.21490
- Attività ottica: [α]20/D +62±2°, c = 1% in H2O
5,6-O-Isopropylidene-L-gulono-1,4-lactone Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S22; S24/25
- CODICI DEL MARCHIO F FLUKA:3
- Condizioni di conservazione:-20?°C Freezer
5,6-O-Isopropylidene-L-gulono-1,4-lactone Dati doganali
- CODICE SA:2932999099
- Dati doganali:
Codice doganale cinese:
2932999099Panoramica:
293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
5,6-O-Isopropylidene-L-gulono-1,4-lactone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | I868400-1g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 1g |
$ 110.00 | 2023-09-07 | ||
TRC | I868400-2g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 2g |
$178.00 | 2023-05-18 | ||
BAI LING WEI Technology Co., Ltd. | 461620-1G |
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone, 98% |
94697-68-4 | 98% | 1G |
¥ 2191 | 2022-04-26 | |
Biosynth | MI04758-1 g |
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone |
94697-68-4 | 1g |
$82.59 | 2023-01-03 | ||
Chemenu | CM541293-1g |
(3S,4R,5S)-5-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one |
94697-68-4 | 95%+ | 1g |
$388 | 2023-02-17 | |
Biosynth | MI04758-5 g |
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone |
94697-68-4 | 5g |
$279.50 | 2023-01-03 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 59470-1G-F |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | ≥99.0% (sum of enantiomers, TLC) | 1G |
¥753.69 | 2022-02-24 | |
abcr | AB137501-5 g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; . |
94697-68-4 | 95% | 5 g |
€349.50 | 2023-07-20 | |
abcr | AB137501-1g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; . |
94697-68-4 | 95% | 1g |
€181.10 | 2024-06-12 | |
BAI LING WEI Technology Co., Ltd. | J60I868400-1g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 1g |
¥1760 | 2023-11-24 |
5,6-O-Isopropylidene-L-gulono-1,4-lactone Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 10 °C; 10 °C; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h
Riferimento
- Syntheses of 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate as stereochemical probes for demonstrating the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinoseChemistry - A European Journal, 2013, 19(8), 2895-2902,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide
Riferimento
- A convenient synthesis of L-(S)-glyceraldehyde acetonide from L-ascorbic acidSynthesis, 1986, (11), 962-4,
Synthetic Routes 4
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 90 min, rt
1.2 Solvents: Toluene ; 30 min, rt
1.2 Solvents: Toluene ; 30 min, rt
Riferimento
- Stereoselective Synthesis of a Highly Oxygenated δ-Lactone Related to the Core Structure of (-)-EnterocinSynthesis, 2017, 49(1), 209-217,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- A pyrrolysine analogue for protein click chemistryAngewandte Chemie, 2009, 48(9), 1633-1635,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 0 °C
1.2 0 °C; 0 °C → rt; 24 h, rt
1.3 Reagents: Sodium carbonate ; 3 h, rt
1.2 0 °C; 0 °C → rt; 24 h, rt
1.3 Reagents: Sodium carbonate ; 3 h, rt
Riferimento
- Preparation of 2'-fluoro nucleosides as antiviral agents, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 1 - 3 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
Riferimento
- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as MAPK/ERK kinase inhibitors useful for treatment of proliferative disorders, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
Riferimento
- Nucleophilic Addition Reaction of 2-Trimethylsilyloxyfuran to N-Gulosyl-C-alkoxymethylnitrones: Synthetic Approach to Polyoxin COrganic Letters, 2002, 4(7), 1111-1114,
Synthetic Routes 9
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; < 10 °C; 24 h, rt
Riferimento
- Preparation of (R)-isopropylideneglycerol, China, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; 0 - 5 °C; 18 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
Riferimento
- Preparation of oxygenated esters of 4-iodophenylamino benzhydroxamic acids as MEK inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Dimethylformamide ; pH 3, cooled
1.2 cooled; 8 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
1.2 cooled; 8 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
Riferimento
- Total Synthesis of Branimycin: An Evolutionary ApproachChemistry - A European Journal, 2012, 18(31), 9651-9668,
Synthetic Routes 12
Condizioni di reazione
Riferimento
- Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin BChemistry - A European Journal, 2000, 6(11), 1987-2001,
Synthetic Routes 13
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 0 - 5 °C
1.2 0 - 5 °C; 18 h, rt
1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt
1.2 0 - 5 °C; 18 h, rt
1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt
Riferimento
- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as inhibitors of MAPK/ERK (MEK) kinase useful for treating proliferative disorders, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condizioni di reazione
Riferimento
- Synthesis of 4-β-amino-saccharidoid side chain-4-deoxy-4'-demethylpodophyllotoxin derivatives and their antineoplastic activity, China, , ,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
Riferimento
- Process for preparation of (S)-glycerin aldehyde derivative, China, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide
Riferimento
- Synthesis of a Functionalized 7,6-Bicyclic Spiroimine Ring Fragment of the SpirolidesOrganic Letters, 2010, 12(22), 5226-5229,
Synthetic Routes 17
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 24 h, 0 °C → rt
1.2 Reagents: Potassium carbonate ; 24 h, rt
1.2 Reagents: Potassium carbonate ; 24 h, rt
Riferimento
- Ruthenium-Catalyzed Asymmetric N-Demethylative Rearrangement of Isoxazolidines and Its Application in the Asymmetric Total Syntheses of (-)-(1R,3S)-HPA-12 and (+)-(1S,3R)-HPA-12Organic Letters, 2014, 16(24), 6512-6514,
Synthetic Routes 18
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 10 °C → rt; 24 h, rt
1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt
1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt
Riferimento
- Total Synthesis of BrevenalJournal of the American Chemical Society, 2011, 133(9), 3208-3216,
Synthetic Routes 19
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, rt
Riferimento
- Fused heterocyclic derivatives, their preparation method and application for treating HBV diseases, World Intellectual Property Organization, , ,
Synthetic Routes 20
Condizioni di reazione
1.1 Solvents: Dimethylformamide
Riferimento
- Microwave-induced synthesis of enantiopure β-lactams from L-glyceraldehydeJournal of the Indian Chemical Society, 2018, 95(11), 1393-1395,
5,6-O-Isopropylidene-L-gulono-1,4-lactone Raw materials
- N-Hydroxyphthalimide
- L-Gulono-1,4-lactone
- L-Glucono-1,4-lactone
- 2-Methoxypropene
- L-Ascorbic acid
- 2,2-Dimethoxypropane
5,6-O-Isopropylidene-L-gulono-1,4-lactone Preparation Products
5,6-O-Isopropylidene-L-gulono-1,4-lactone Letteratura correlata
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone) Prodotti correlati
- 27304-20-7(D-Ribonolactone 2,3-Cyclohexyl Ketal)
- 29514-28-1(1,2-O-Isopropylidene-b-L-idofuranurono-6,3-lactone)
- 1823881-24-8(Cyclobutanol, 2-(3-pyridinyl)-)
- 1564483-61-9(5-amino-3-bromo-1-2-(dimethylamino)ethyl-4-methyl-1,2-dihydropyridin-2-one)
- 914305-12-7(ditert-butyl (2S,5S)-5-vinylpyrrolidine-1,2-dicarboxylate)
- 5226-49-3(3-ethyloxadiazol-3-ium-5-olate)
- 1547963-33-6(2-methyl-2-(5-methylpyridin-3-yl)propan-1-amine)
- 2349727-05-3(methyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate)
- 77062-79-4(1-(4-Methoxyphenyl)-3-azabicyclo3.1.0hexane Hydrochloride)
- 362718-79-4(1,1,1,3,3,3-HEXAFLUORO-2-(1,3-THIAZOL-2-YL)PROPAN-2-OL)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94697-68-4)5,6-O-Isopropylidene-L-gulono-1,4-lactone

Purezza:99%
Quantità:5g
Prezzo ($):341.0